REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.C(=O)(O)[O-].[Na+]>[Fe].C(O)C>[NH2:13][C:11]1[CH:10]=[CH:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:2]([Br:1])[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.17 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OCC)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulphate, filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)OCC)C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |